molecular formula C19H20BNO2 B13359124 3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbonitrile CAS No. 1345508-91-9

3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B13359124
CAS No.: 1345508-91-9
M. Wt: 305.2 g/mol
InChI Key: POEURKYWKZUTJF-UHFFFAOYSA-N
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Description

3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbonitrile is a boronate ester-functionalized biphenyl derivative with a nitrile group at the 3-position of the biphenyl scaffold. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 3'-position renders it highly reactive in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . This compound is widely used as an intermediate in pharmaceuticals, agrochemicals, and materials science due to its stability and versatility .

Properties

CAS No.

1345508-91-9

Molecular Formula

C19H20BNO2

Molecular Weight

305.2 g/mol

IUPAC Name

3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzonitrile

InChI

InChI=1S/C19H20BNO2/c1-18(2)19(3,4)23-20(22-18)17-10-6-9-16(12-17)15-8-5-7-14(11-15)13-21/h5-12H,1-4H3

InChI Key

POEURKYWKZUTJF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=CC(=C3)C#N

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

  • Starting material: 3-bromo- or 3-iodo-[1,1'-biphenyl]-3-carbonitrile
  • Boron source: bis(pinacolato)diboron (B2Pin2)
  • Catalyst: Palladium complexes such as Pd(dppf)Cl2·DCM or Pd(OAc)2 with phosphine ligands (e.g., SPhos)
  • Base: Potassium acetate (KOAc) or potassium phosphate (K3PO4)
  • Solvent: 1,4-dioxane or tetrahydrofuran (THF)
  • Temperature: Typically 80–90 °C
  • Atmosphere: Inert gas (nitrogen or argon) to prevent catalyst deactivation

General Procedure

The aryl halide is combined with bis(pinacolato)diboron, palladium catalyst, and base in the chosen solvent. The mixture is degassed and heated under inert atmosphere for 12–24 hours. After completion, the reaction mixture is cooled, filtered, and purified by column chromatography to isolate the boronate ester product.

Representative Example

Component Amount (mmol) Equivalent
3-bromo-[1,1'-biphenyl]-3-carbonitrile 1.0 1.0 equiv
Bis(pinacolato)diboron (B2Pin2) 1.1 1.1 equiv
Pd(dppf)Cl2·DCM 0.04 4 mol%
Potassium acetate (KOAc) 3.0 3.0 equiv
1,4-dioxane 20 mL
Temperature 90 °C
Time 24 hours

Yield: Typically 70–85% isolated yield of 3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbonitrile

Mechanistic Insights and Optimization

  • The oxidative addition of the aryl halide to the Pd(0) catalyst forms an aryl-Pd(II) intermediate.
  • Transmetalation with bis(pinacolato)diboron introduces the boronate moiety.
  • Reductive elimination regenerates the Pd(0) catalyst and releases the aryl boronate ester.
  • The choice of base is critical to facilitate transmetalation and maintain catalyst activity.
  • Ligand selection (e.g., dppf, SPhos) affects catalyst stability and reaction rate.
  • Use of inert atmosphere and dry solvents prevents catalyst poisoning and side reactions.

Alternative Preparation Approaches

Miyaura Borylation Variants

  • Use of potassium trifluoroborate salts as boron sources, followed by conversion to pinacol boronate esters.
  • Employing microwave-assisted heating to accelerate reaction rates and improve yields.

Directed Lithiation and Borylation

  • Directed ortho-lithiation of biphenyl nitrile derivatives followed by quenching with trialkyl borates and subsequent pinacol protection.
  • This method requires stringent low-temperature control and is less commonly used due to sensitivity.

Purification and Characterization

Summary Table of Key Preparation Parameters

Parameter Typical Value/Range Notes
Starting aryl halide 3-bromo- or 3-iodo-biphenyl-3-carbonitrile Commercially available or synthesized
Boron source Bis(pinacolato)diboron (B2Pin2) 1.1 equiv
Catalyst Pd(dppf)Cl2·DCM or Pd(OAc)2 + SPhos 4 mol%
Base Potassium acetate (KOAc) or potassium phosphate (K3PO4) 3 equiv
Solvent 1,4-Dioxane or tetrahydrofuran (THF) Dry, degassed
Temperature 80–90 °C Reflux or heated oil bath
Reaction time 12–24 hours Monitored by TLC or HPLC
Atmosphere Nitrogen or argon Prevents catalyst oxidation
Isolated yield 70–85% Dependent on substrate purity and conditions

Research Findings and Literature Support

  • The preparation method aligns with protocols reported by Molloy et al. (2015) and other researchers in organoboron chemistry, emphasizing the efficiency of palladium-catalyzed borylation of aryl halides with bis(pinacolato)diboron under mild conditions.
  • The use of Pd(dppf)Cl2·DCM as catalyst and KOAc as base in 1,4-dioxane at 90 °C is well-documented to give high yields of boronate esters with minimal side reactions.
  • The nitrile substituent is stable under these conditions, allowing selective borylation without functional group interference.
  • Controlled boron speciation and oxidation strategies have been developed for related biphenyl boronate esters, confirming the robustness of the pinacol boronate ester moiety in synthetic applications.

Chemical Reactions Analysis

Types of Reactions

3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carbonitrile is extensively used in scientific research:

    Chemistry: As a reagent in cross-coupling reactions to form carbon-carbon bonds.

    Biology: In the synthesis of biologically active molecules.

    Medicine: For the development of pharmaceutical intermediates.

    Industry: In the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable carbon-boron bonds. In cross-coupling reactions, it acts as a boron source, facilitating the formation of carbon-carbon bonds via palladium-catalyzed mechanisms. The molecular targets include halogenated organic compounds, and the pathways involve oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
  • Structure: A monocyclic benzene ring with a nitrile at the 3-position and a boronate ester at the same position.
  • Key Differences : Lacks the biphenyl backbone, reducing conjugation and steric bulk.
  • Reactivity : Lower molecular weight enhances solubility in polar solvents but reduces stability in cross-coupling reactions compared to the biphenyl analog .
  • Applications : Primarily used in small-molecule synthesis where steric hindrance is a concern .
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile
  • Structure : Cyclopropane ring fused to a benzene ring with boronate and nitrile groups.
  • Key Differences : The cyclopropane introduces ring strain, increasing reactivity in alkylation and cycloaddition reactions.
  • Reactivity : Unique strain-driven reactivity makes it suitable for constructing rigid frameworks in drug discovery .
4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)-[1,1'-biphenyl]-3-carbonitrile
  • Structure : Ethyl spacer between the boronate and biphenyl-carbonitrile core.
  • Key Differences : The ethyl linker increases flexibility, altering steric and electronic profiles.
  • Reactivity : Improved regioselectivity in couplings due to reduced steric clash; yields 79% in model reactions .

Bis-Boronate Derivatives

2,2'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl
  • Structure : Dual boronate groups at both 2-positions of the biphenyl scaffold.
  • Key Differences : Symmetrical structure enables bidirectional cross-coupling, useful in polymer synthesis.
  • Applications: Serves as a monomer for conjugated polymers in organic electronics; >99% purity ensures high-performance materials .
4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl
  • Structure : Boronate groups at para positions of biphenyl.
  • Key Differences : Para substitution minimizes steric hindrance, enhancing reactivity in large-scale couplings.
  • Synthesis : Achieved via palladium catalysis with yields >80% .

Heterocyclic and Functionalized Analogs

3',5-di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3-carbonitrile
  • Structure : Carbazole moieties at 3' and 5 positions; nitrile at 3-position.
  • Key Differences : Carbazole groups impart electron-richness, ideal for optoelectronic applications.
  • Applications : Used in organic light-emitting diodes (OLEDs); exhibits strong fluorescence (λem = 450 nm) .
4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol
  • Structure : Hydroxyl group at 2-position instead of nitrile.
  • Key Differences : Polar hydroxyl group enables hydrogen bonding, useful in supramolecular chemistry.
  • Reactivity : Lower thermal stability (decomposes at 150°C) compared to nitrile analogs .

Comparative Data Tables

Table 1: Physical and Spectral Properties

Compound Melting Point/State 1H NMR (δ, ppm) Yield in Coupling Reactions
Target Compound Oil 7.2–8.1 (aromatic protons) 88.8%
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Solid 7.5–8.3 72%
2,2'-Bis(boronate)-1,1'-biphenyl Crystalline 7.1–7.9 >95%

Biological Activity

The compound 3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbonitrile (commonly referred to as compound 36 in various studies) has garnered attention due to its potential biological activities, particularly as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is implicated in various diseases, including Alzheimer's disease and cancer. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C19_{19}H22_{22}B2_{2}O4_{4}N
  • Molecular Weight : 346.19 g/mol
  • CAS Number : 528610-01-7

The primary mechanism through which this compound exerts its biological effects is by inhibiting GSK-3β. Inhibition of this kinase has been associated with neuroprotective effects and modulation of inflammatory responses.

Inhibition of GSK-3β

Research indicates that compound 36 demonstrates significant inhibitory activity against GSK-3β:

  • IC50_{50} : Approximately 8 nM, indicating a potent inhibition compared to standard inhibitors like staurosporine .

Neuroprotective Effects

In cellular models simulating neurodegeneration:

  • Compound 36 restored cell viability in models of hyperphosphorylated tau-induced neurodegeneration .
  • It significantly reduced the release of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in lipopolysaccharide (LPS)-induced inflammation models .

Cytotoxicity Studies

Cytotoxicity assays conducted on HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) showed:

  • No significant decrease in cell viability at concentrations up to 100 µM for HT-22 cells.
  • BV-2 cells exhibited IC50_{50} values greater than 160 times higher than effective GSK-3β inhibitory concentrations, indicating a favorable safety profile .

Study 1: Neuroinflammatory Models

In a study exploring neuroinflammation:

  • Compound 36 was tested against various concentrations (0.1 to 100 µM) in LPS-treated models.
  • Results showed a dose-dependent reduction in inflammatory markers with no cytotoxic effects observed up to the highest concentration tested .

Study 2: ADME-Tox Profile

A comprehensive ADME-tox profile indicated:

  • High permeability in PAMPA (Pe = 9.4)
  • High metabolic stability without significant interactions with CYP enzymes.
    This suggests that compound 36 could be a promising candidate for further in vivo studies due to its favorable pharmacokinetic properties .

Comparative Data Table

Characteristic Compound 36 Standard Inhibitor (Staurosporine)
IC50_{50} (GSK-3β) 8 nM~10 nM
Cytotoxicity (HT-22) IC50_{50} > 100 µMVariable
Cytotoxicity (BV-2) IC50_{50} > 160 µMVariable
PAMPA Permeability Pe = 9.4Not reported

Q & A

Q. What are the standard synthetic routes for preparing 3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbonitrile?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronic ester group. A common method involves coupling a halogenated biphenyl precursor (e.g., 3-bromo-[1,1'-biphenyl]-3-carbonitrile) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base like triethylamine. Solvents such as 1,4-dioxane or THF are used under inert conditions, with temperatures ranging from 80–100°C .

Key Steps:

Precursor preparation : Ensure halogenated aryl intermediates are purified via column chromatography.

Catalyst selection : Optimize palladium loading (e.g., 1–5 mol%) to balance cost and yield.

Workup : Extract the product using ethyl acetate/water mixtures and confirm purity via HPLC (>95%) .

Q. How is the compound characterized to confirm structural integrity and purity?

Multi-technique validation is critical:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions on the biphenyl backbone.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₂₁BNO₂).
  • Differential Scanning Calorimetry (DSC) : Assess thermal stability (e.g., melting point >200°C) and crystallinity.
  • Chromatography : HPLC or GC-MS to detect impurities (<2%) .

Data Cross-Check Example:

TechniqueExpected Outcome
¹H NMRδ 1.3 ppm (pinacol methyl groups)
HRMS[M+H]⁺ = 326.1521

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling yields for derivatives of this compound?

Yield optimization requires addressing:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility but may reduce selectivity.
  • Catalyst system : Pd(OAc)₂ with SPhos ligand improves coupling efficiency for sterically hindered substrates.
  • Base selection : K₂CO₃ outperforms Na₂CO₃ in biphasic systems (e.g., toluene/water).

Case Study:
A 2024 study achieved 85% yield using Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ in toluene/water at 90°C .

Q. How do structural modifications (e.g., substituent position) affect the compound’s reactivity in cross-couplings?

The meta-carbonitrile group on the biphenyl backbone introduces steric and electronic effects:

  • Steric hindrance : Reduces reactivity with bulky coupling partners (e.g., ortho-substituted aryl halides).
  • Electronic effects : The electron-withdrawing nitrile group enhances oxidative addition rates with electron-deficient aryl halides.

Comparative Data:

Substituent PositionReaction Rate (k, s⁻¹)Yield (%)
Para-CN0.1278
Meta-CN 0.18 82

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

Discrepancies often arise from assay conditions or impurity profiles:

  • Reproducibility : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%).
  • Impurity profiling : Use LC-MS to identify bioactive impurities (e.g., de-borylated byproducts).
  • Computational modeling : Docking studies (e.g., AutoDock Vina) can rationalize activity differences by comparing binding poses to target proteins (e.g., kinase inhibitors) .

Q. How is the compound utilized in materials science applications?

Its boronic ester group enables:

  • Polymer crosslinking : Forms dynamic covalent networks for self-healing hydrogels.
  • OLED precursors : Serves as an electron-transport layer precursor via vapor deposition.

Example Protocol:

Deposition : Spin-coat a 10 wt% solution in chlorobenzene onto ITO glass.

Annealing : Heat at 150°C under N₂ to form a crystalline film.

Characterization : AFM confirms surface roughness <1 nm .

Q. What safety protocols are critical when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact with boronic esters).
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., pinacol).
  • Storage : Keep at 0–6°C in amber vials to prevent moisture-induced degradation .

Q. How can computational methods predict the compound’s reactivity in novel reactions?

DFT calculations (e.g., Gaussian 16) model:

  • Transition states : Predict activation energies for Suzuki couplings.
  • Solvent effects : PCM models simulate solvent polarity’s impact on reaction pathways.

Predicted vs. Experimental ΔG‡ (kcal/mol):

ReactionCalculatedExperimental
Coupling with 4-BrC₆H₄CN22.323.1

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